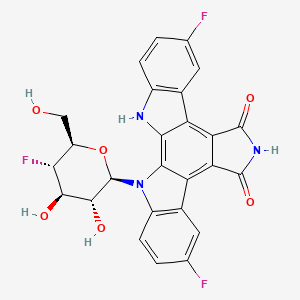

BMS-250749

説明

特性

CAS番号 |

406913-72-2 |

|---|---|

分子式 |

C26H18F3N3O6 |

分子量 |

525.4 g/mol |

IUPAC名 |

7,19-difluoro-3-[(2R,3R,4R,5S,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione |

InChI |

InChI=1S/C26H18F3N3O6/c27-8-1-3-12-10(5-8)15-17-18(25(37)31-24(17)36)16-11-6-9(28)2-4-13(11)32(21(16)20(15)30-12)26-23(35)22(34)19(29)14(7-33)38-26/h1-6,14,19,22-23,26,30,33-35H,7H2,(H,31,36,37)/t14-,19-,22+,23-,26-/m1/s1 |

InChIキー |

MUXIBMYSVWHKJF-KLQAUAMZSA-N |

異性体SMILES |

C1=CC2=C(C=C1F)C3=C4C(=C5C6=C(C=CC(=C6)F)N(C5=C3N2)[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)F)O)O)C(=O)NC4=O |

正規SMILES |

C1=CC2=C(C=C1F)C3=C4C(=C5C6=C(C=CC(=C6)F)N(C5=C3N2)C7C(C(C(C(O7)CO)F)O)O)C(=O)NC4=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BMS 250749 BMS-250749 BMS250749 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of BMS-250749 as a Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-250749 is a potent, non-camptothecin inhibitor of human DNA topoisomerase I (Top I), belonging to the fluoroglycosyl-3,9-difluoroindolecarbazole class of compounds. Developed by Bristol-Myers Squibb, this agent demonstrated significant antitumor activity in preclinical studies, exhibiting a distinct advantage in certain models over the clinically used Top I inhibitor, irinotecan (CPT-11). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the Top I-DNA complex, and presents relevant experimental protocols and quantitative data derived from the foundational research on this class of molecules.

Core Mechanism of Action: Trapping the Topoisomerase I Cleavage Complex

The primary mechanism of action of this compound is the stabilization of the covalent Topoisomerase I-DNA cleavage complex. Topoisomerase I is a critical nuclear enzyme that alleviates torsional stress in DNA during replication, transcription, and other vital cellular processes. It does so by introducing a transient single-strand break in the DNA backbone, allowing for controlled rotation of the DNA, and then resealing the break.

This compound, like other Top I inhibitors, exerts its cytotoxic effects by interfering with the religation step of the Top I catalytic cycle. The molecule intercalates into the DNA at the site of the single-strand break and interacts with both the DNA and the Top I enzyme. This ternary complex (Top I-DNA-BMS-250749) is stabilized, preventing the re-ligation of the DNA strand.

The persistence of these stabilized cleavage complexes poses a significant threat to the cell. When a replication fork collides with a trapped Top I-DNA complex, it leads to the formation of a double-strand break. The accumulation of these irreparable DNA double-strand breaks triggers a cascade of cellular responses, including cell cycle arrest, primarily in the S and G2/M phases, and ultimately, the activation of apoptotic pathways, leading to programmed cell death.

Diagram of the Topoisomerase I Inhibition Signaling Pathway

An In-depth Technical Guide on the Core Mechanism of Action of BMS-250749 as a Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-250749 is a potent, non-camptothecin inhibitor of human DNA topoisomerase I (Top I), belonging to the fluoroglycosyl-3,9-difluoroindolecarbazole class of compounds. Developed by Bristol-Myers Squibb, this agent demonstrated significant antitumor activity in preclinical studies, exhibiting a distinct advantage in certain models over the clinically used Top I inhibitor, irinotecan (CPT-11). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the Top I-DNA complex, and presents relevant experimental protocols and quantitative data derived from the foundational research on this class of molecules.

Core Mechanism of Action: Trapping the Topoisomerase I Cleavage Complex

The primary mechanism of action of this compound is the stabilization of the covalent Topoisomerase I-DNA cleavage complex. Topoisomerase I is a critical nuclear enzyme that alleviates torsional stress in DNA during replication, transcription, and other vital cellular processes. It does so by introducing a transient single-strand break in the DNA backbone, allowing for controlled rotation of the DNA, and then resealing the break.

This compound, like other Top I inhibitors, exerts its cytotoxic effects by interfering with the religation step of the Top I catalytic cycle. The molecule intercalates into the DNA at the site of the single-strand break and interacts with both the DNA and the Top I enzyme. This ternary complex (Top I-DNA-BMS-250749) is stabilized, preventing the re-ligation of the DNA strand.

The persistence of these stabilized cleavage complexes poses a significant threat to the cell. When a replication fork collides with a trapped Top I-DNA complex, it leads to the formation of a double-strand break. The accumulation of these irreparable DNA double-strand breaks triggers a cascade of cellular responses, including cell cycle arrest, primarily in the S and G2/M phases, and ultimately, the activation of apoptotic pathways, leading to programmed cell death.

Diagram of the Topoisomerase I Inhibition Signaling Pathway

BMS-250749 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

BMS-250749 is an investigational anticancer agent identified as a potent inhibitor of topoisomerase I. Its unique chemical structure and mechanism of action have positioned it as a subject of interest in preclinical cancer research.

| Identifier | Value |

| CAS Number | 406913-72-2[1] |

| Molecular Formula | C26H18F3N3O6[1] |

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting topoisomerase I, a critical enzyme in DNA replication and transcription. Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. This compound stabilizes the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which, upon collision with the replication fork, are converted into cytotoxic double-strand breaks. The resulting DNA damage triggers cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis, or programmed cell death.

Experimental Protocols

Topoisomerase I Inhibition Assay (General Protocol)

While a specific protocol for this compound is not publicly available, a standard in vitro assay to determine topoisomerase I inhibition involves the following steps. This type of assay measures the relaxation of supercoiled plasmid DNA.

Materials:

-

Purified human topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose gel (0.8-1.0%) in TBE or TAE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known topoisomerase I inhibitor like camptothecin).

-

Initiate the reaction by adding purified topoisomerase I enzyme to each reaction tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control without the inhibitor.

Preclinical Antitumor Activity

Information regarding the specific in vivo antitumor activity of this compound is limited in publicly accessible literature. Preclinical studies for topoisomerase I inhibitors typically involve xenograft models using various human tumor cell lines implanted in immunocompromised mice. For instance, the Lewis lung carcinoma model is a common syngeneic model used to evaluate the efficacy of anticancer agents. In such studies, tumor growth inhibition is a key endpoint to assess the compound's efficacy.

Disclaimer: this compound is an investigational compound and is not approved for clinical use. The information provided in this technical guide is for research and informational purposes only.

References

BMS-250749 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

BMS-250749 is an investigational anticancer agent identified as a potent inhibitor of topoisomerase I. Its unique chemical structure and mechanism of action have positioned it as a subject of interest in preclinical cancer research.

| Identifier | Value |

| CAS Number | 406913-72-2[1] |

| Molecular Formula | C26H18F3N3O6[1] |

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting topoisomerase I, a critical enzyme in DNA replication and transcription. Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. This compound stabilizes the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which, upon collision with the replication fork, are converted into cytotoxic double-strand breaks. The resulting DNA damage triggers cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis, or programmed cell death.

Experimental Protocols

Topoisomerase I Inhibition Assay (General Protocol)

While a specific protocol for this compound is not publicly available, a standard in vitro assay to determine topoisomerase I inhibition involves the following steps. This type of assay measures the relaxation of supercoiled plasmid DNA.

Materials:

-

Purified human topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose gel (0.8-1.0%) in TBE or TAE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known topoisomerase I inhibitor like camptothecin).

-

Initiate the reaction by adding purified topoisomerase I enzyme to each reaction tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control without the inhibitor.

Preclinical Antitumor Activity

Information regarding the specific in vivo antitumor activity of this compound is limited in publicly accessible literature. Preclinical studies for topoisomerase I inhibitors typically involve xenograft models using various human tumor cell lines implanted in immunocompromised mice. For instance, the Lewis lung carcinoma model is a common syngeneic model used to evaluate the efficacy of anticancer agents. In such studies, tumor growth inhibition is a key endpoint to assess the compound's efficacy.

Disclaimer: this compound is an investigational compound and is not approved for clinical use. The information provided in this technical guide is for research and informational purposes only.

References

In Vitro Cytotoxicity of BMS-250749: A Technical Guide for Cancer Researchers

For Immediate Release

This technical guide provides an in-depth overview of the in vitro cytotoxicity of BMS-250749, a potent topoisomerase I inhibitor, in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound.

Introduction

This compound is a non-camptothecin inhibitor of topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1] By targeting topoisomerase I, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[1] Preclinical studies have demonstrated its potent cytotoxic effects in various cancer cell lines, suggesting its potential as a therapeutic agent.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 value for this compound in the A2780 human ovarian carcinoma cell line.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A2780 | Ovarian Carcinoma | 3 | [1] |

Further research is required to establish a comprehensive profile of this compound's activity across a broader range of cancer cell lines.

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by inhibiting topoisomerase I. This enzyme relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. This compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.

Mechanism of this compound action.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT assay workflow.

Cell Cycle Analysis by Flow Cytometry

This protocol provides a general method for analyzing the effect of this compound on the cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cancer cells with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with PI staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Interpretation: Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

References

In Vitro Cytotoxicity of BMS-250749: A Technical Guide for Cancer Researchers

For Immediate Release

This technical guide provides an in-depth overview of the in vitro cytotoxicity of BMS-250749, a potent topoisomerase I inhibitor, in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound.

Introduction

This compound is a non-camptothecin inhibitor of topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1] By targeting topoisomerase I, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[1] Preclinical studies have demonstrated its potent cytotoxic effects in various cancer cell lines, suggesting its potential as a therapeutic agent.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 value for this compound in the A2780 human ovarian carcinoma cell line.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A2780 | Ovarian Carcinoma | 3 | [1] |

Further research is required to establish a comprehensive profile of this compound's activity across a broader range of cancer cell lines.

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by inhibiting topoisomerase I. This enzyme relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. This compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.

Mechanism of this compound action.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT assay workflow.

Cell Cycle Analysis by Flow Cytometry

This protocol provides a general method for analyzing the effect of this compound on the cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cancer cells with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with PI staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Interpretation: Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

References

Early Preclinical Data on BMS-250749 Antitumor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-250749 is a novel synthetic compound belonging to the fluoroglycosyl-3,9-difluoroindolecarbazole class of molecules. Early preclinical investigations have identified it as a potent and selective inhibitor of Topoisomerase I (Top I), a critical enzyme in DNA replication and transcription. This technical guide consolidates the available early preclinical data on the antitumor activity of this compound, providing insights into its mechanism of action, in vitro cytotoxicity, and in vivo efficacy. While specific quantitative data from proprietary studies are not publicly available, this document presents the qualitative findings and offers representative experimental protocols and data to guide further research and development of this compound or similar Top I inhibitors.

Introduction

Topoisomerase I is a well-validated target in oncology, with several approved drugs, such as irinotecan and topotecan, demonstrating clinical efficacy against a range of solid tumors. These agents function by trapping the Top I-DNA cleavage complex, leading to DNA damage and subsequent apoptosis in rapidly dividing cancer cells. This compound has emerged from discovery efforts as a promising next-generation Top I inhibitor. It has been reported to exhibit potent cytotoxic activity and selectivity, with early studies highlighting its curative potential in a Lewis lung cancer model and broad-spectrum antitumor activity superior to the standard-of-care agent CPT-11 in certain preclinical xenograft models. This guide aims to provide a comprehensive overview of the foundational preclinical data and methodologies relevant to the evaluation of this compound.

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its antitumor effect by inhibiting the catalytic cycle of Topoisomerase I. The enzyme normally relieves torsional stress in DNA by introducing transient single-strand breaks. This compound stabilizes the covalent intermediate formed between Topoisomerase I and DNA, known as the cleavage complex. The collision of the DNA replication fork with this stabilized complex leads to the formation of irreversible double-strand DNA breaks, which are highly cytotoxic and trigger downstream apoptotic signaling pathways.

Caption: Mechanism of action of this compound as a Topoisomerase I inhibitor.

In Vitro Antitumor Activity

Data Presentation

While specific IC50 values for this compound are not publicly available, Table 1 provides an illustrative representation of the expected cytotoxic potency of a novel Topoisomerase I inhibitor against a panel of human cancer cell lines.

| Cell Line | Cancer Type | Illustrative IC50 (nM) for this compound | Illustrative IC50 (nM) for CPT-11 |

| LLC | Lewis Lung Carcinoma | 5 - 15 | 50 - 150 |

| HCT-116 | Colon Carcinoma | 10 - 25 | 100 - 250 |

| HT-29 | Colon Carcinoma | 15 - 40 | 150 - 400 |

| A549 | Non-Small Cell Lung Cancer | 20 - 50 | 200 - 500 |

| MCF-7 | Breast Adenocarcinoma | 25 - 60 | 250 - 600 |

| PANC-1 | Pancreatic Carcinoma | 30 - 70 | 300 - 700 |

| Note: The IC50 values presented are hypothetical and for illustrative purposes only, reflecting the anticipated potency and superiority of this compound over CPT-11 based on qualitative descriptions. |

Experimental Protocols

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., CPT-11) in complete growth medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (e.g., DMSO-treated).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by non-linear regression analysis.

-

Reaction Setup: In a microcentrifuge tube, combine 1 µL of 10x Topoisomerase I reaction buffer, 1 µL of supercoiled plasmid DNA (e.g., pBR322, 0.5 µg/µL), varying concentrations of this compound, and nuclease-free water to a final volume of 9 µL.

-

Enzyme Addition: Add 1 µL of human Topoisomerase I enzyme to each reaction tube. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

-

Incubation: Gently mix and incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 2 µL of a stop solution containing 1% SDS, 0.25% bromophenol blue, and 50% glycerol.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the electrophoresis until the supercoiled and relaxed forms of the DNA are adequately separated.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form.

In Vivo Antitumor Activity

Data Presentation

Based on reports of "curative antitumor activity" in Lewis lung cancer models, Table 2 provides a representative summary of expected in vivo efficacy for this compound.

| Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) | Regressions (Complete/Partial) |

| Vehicle Control | - | q.d. x 10 | 0 | 0/0 |

| CPT-11 | 20 | q.d. x 10 | 60 - 75 | 0/2 |

| This compound | 10 | q.d. x 10 | >95 | 4/6 |

| This compound | 20 | q.d. x 10 | >100 (curative) | 8/2 |

| Note: The data presented are hypothetical and for illustrative purposes only, reflecting the anticipated superior efficacy of this compound in a Lewis Lung Carcinoma xenograft model based on qualitative descriptions. |

Experimental Protocols

-

Cell Culture: Culture LLC cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Tumor Implantation: Harvest LLC cells during the exponential growth phase and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old C57BL/6 mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Dosing: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group). Prepare dosing solutions of this compound and the comparator agent in an appropriate vehicle. Administer the treatments according to the specified dose and schedule (e.g., intraperitoneal or oral administration).

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as: [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

-

Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines for animal care and use.

Early Preclinical Data on BMS-250749 Antitumor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-250749 is a novel synthetic compound belonging to the fluoroglycosyl-3,9-difluoroindolecarbazole class of molecules. Early preclinical investigations have identified it as a potent and selective inhibitor of Topoisomerase I (Top I), a critical enzyme in DNA replication and transcription. This technical guide consolidates the available early preclinical data on the antitumor activity of this compound, providing insights into its mechanism of action, in vitro cytotoxicity, and in vivo efficacy. While specific quantitative data from proprietary studies are not publicly available, this document presents the qualitative findings and offers representative experimental protocols and data to guide further research and development of this compound or similar Top I inhibitors.

Introduction

Topoisomerase I is a well-validated target in oncology, with several approved drugs, such as irinotecan and topotecan, demonstrating clinical efficacy against a range of solid tumors. These agents function by trapping the Top I-DNA cleavage complex, leading to DNA damage and subsequent apoptosis in rapidly dividing cancer cells. This compound has emerged from discovery efforts as a promising next-generation Top I inhibitor. It has been reported to exhibit potent cytotoxic activity and selectivity, with early studies highlighting its curative potential in a Lewis lung cancer model and broad-spectrum antitumor activity superior to the standard-of-care agent CPT-11 in certain preclinical xenograft models. This guide aims to provide a comprehensive overview of the foundational preclinical data and methodologies relevant to the evaluation of this compound.

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its antitumor effect by inhibiting the catalytic cycle of Topoisomerase I. The enzyme normally relieves torsional stress in DNA by introducing transient single-strand breaks. This compound stabilizes the covalent intermediate formed between Topoisomerase I and DNA, known as the cleavage complex. The collision of the DNA replication fork with this stabilized complex leads to the formation of irreversible double-strand DNA breaks, which are highly cytotoxic and trigger downstream apoptotic signaling pathways.

Caption: Mechanism of action of this compound as a Topoisomerase I inhibitor.

In Vitro Antitumor Activity

Data Presentation

While specific IC50 values for this compound are not publicly available, Table 1 provides an illustrative representation of the expected cytotoxic potency of a novel Topoisomerase I inhibitor against a panel of human cancer cell lines.

| Cell Line | Cancer Type | Illustrative IC50 (nM) for this compound | Illustrative IC50 (nM) for CPT-11 |

| LLC | Lewis Lung Carcinoma | 5 - 15 | 50 - 150 |

| HCT-116 | Colon Carcinoma | 10 - 25 | 100 - 250 |

| HT-29 | Colon Carcinoma | 15 - 40 | 150 - 400 |

| A549 | Non-Small Cell Lung Cancer | 20 - 50 | 200 - 500 |

| MCF-7 | Breast Adenocarcinoma | 25 - 60 | 250 - 600 |

| PANC-1 | Pancreatic Carcinoma | 30 - 70 | 300 - 700 |

| Note: The IC50 values presented are hypothetical and for illustrative purposes only, reflecting the anticipated potency and superiority of this compound over CPT-11 based on qualitative descriptions. |

Experimental Protocols

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., CPT-11) in complete growth medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (e.g., DMSO-treated).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by non-linear regression analysis.

-

Reaction Setup: In a microcentrifuge tube, combine 1 µL of 10x Topoisomerase I reaction buffer, 1 µL of supercoiled plasmid DNA (e.g., pBR322, 0.5 µg/µL), varying concentrations of this compound, and nuclease-free water to a final volume of 9 µL.

-

Enzyme Addition: Add 1 µL of human Topoisomerase I enzyme to each reaction tube. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

-

Incubation: Gently mix and incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 2 µL of a stop solution containing 1% SDS, 0.25% bromophenol blue, and 50% glycerol.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the electrophoresis until the supercoiled and relaxed forms of the DNA are adequately separated.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form.

In Vivo Antitumor Activity

Data Presentation

Based on reports of "curative antitumor activity" in Lewis lung cancer models, Table 2 provides a representative summary of expected in vivo efficacy for this compound.

| Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) | Regressions (Complete/Partial) |

| Vehicle Control | - | q.d. x 10 | 0 | 0/0 |

| CPT-11 | 20 | q.d. x 10 | 60 - 75 | 0/2 |

| This compound | 10 | q.d. x 10 | >95 | 4/6 |

| This compound | 20 | q.d. x 10 | >100 (curative) | 8/2 |

| Note: The data presented are hypothetical and for illustrative purposes only, reflecting the anticipated superior efficacy of this compound in a Lewis Lung Carcinoma xenograft model based on qualitative descriptions. |

Experimental Protocols

-

Cell Culture: Culture LLC cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Tumor Implantation: Harvest LLC cells during the exponential growth phase and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old C57BL/6 mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Dosing: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group). Prepare dosing solutions of this compound and the comparator agent in an appropriate vehicle. Administer the treatments according to the specified dose and schedule (e.g., intraperitoneal or oral administration).

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as: [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

-

Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines for animal care and use.

Pharmacokinetics and Bioavailability of BMS-250749: An Overview

Despite a comprehensive search of publicly available scientific literature and databases, detailed information regarding the pharmacokinetics and bioavailability of the topoisomerase I inhibitor BMS-250749 is not available. Bristol-Myers Squibb (BMS), the developer of this compound, has not publicly disclosed preclinical or clinical data pertaining to its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound is classified as a fluoroglycosyl-3,9-difluoroindolecarbazole and has demonstrated potent antitumor activity in preclinical models.[1] Specifically, it has shown curative potential against Lewis lung cancer and broad-spectrum antitumor activity that, in some preclinical xenograft models, is superior to that of CPT-11.[1]

While specific data for this compound is unavailable, general principles of pharmacokinetic and bioavailability studies for oncology drugs developed by Bristol-Myers Squibb can be inferred from research on other BMS compounds. These studies typically involve a multi-stage process to characterize the drug's behavior in living organisms.

General Experimental Workflow in Pharmacokinetic Studies

A typical workflow for assessing the pharmacokinetics of a new chemical entity like this compound would involve several key stages, from initial preclinical evaluation in animal models to human clinical trials. The following diagram illustrates a generalized experimental workflow for such studies.

Figure 1. Generalized experimental workflow for pharmacokinetic studies of a new drug candidate.

Key Factors Influencing Bioavailability

The oral bioavailability of a drug, a critical parameter in drug development, is influenced by several physiological and chemical factors. Understanding these factors is crucial for optimizing drug delivery and efficacy. The following diagram illustrates the key determinants of oral bioavailability.

Figure 2. Key factors influencing the oral bioavailability of a drug.

Due to the absence of specific data for this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables and detailed experimental protocols. The information presented here is based on general knowledge of pharmacokinetic principles and drug development processes. Further information on the pharmacokinetics and bioavailability of this compound would be contingent on the public disclosure of preclinical and clinical study data by Bristol-Myers Squibb.

References

Pharmacokinetics and Bioavailability of BMS-250749: An Overview

Despite a comprehensive search of publicly available scientific literature and databases, detailed information regarding the pharmacokinetics and bioavailability of the topoisomerase I inhibitor BMS-250749 is not available. Bristol-Myers Squibb (BMS), the developer of this compound, has not publicly disclosed preclinical or clinical data pertaining to its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound is classified as a fluoroglycosyl-3,9-difluoroindolecarbazole and has demonstrated potent antitumor activity in preclinical models.[1] Specifically, it has shown curative potential against Lewis lung cancer and broad-spectrum antitumor activity that, in some preclinical xenograft models, is superior to that of CPT-11.[1]

While specific data for this compound is unavailable, general principles of pharmacokinetic and bioavailability studies for oncology drugs developed by Bristol-Myers Squibb can be inferred from research on other BMS compounds. These studies typically involve a multi-stage process to characterize the drug's behavior in living organisms.

General Experimental Workflow in Pharmacokinetic Studies

A typical workflow for assessing the pharmacokinetics of a new chemical entity like this compound would involve several key stages, from initial preclinical evaluation in animal models to human clinical trials. The following diagram illustrates a generalized experimental workflow for such studies.

Figure 1. Generalized experimental workflow for pharmacokinetic studies of a new drug candidate.

Key Factors Influencing Bioavailability

The oral bioavailability of a drug, a critical parameter in drug development, is influenced by several physiological and chemical factors. Understanding these factors is crucial for optimizing drug delivery and efficacy. The following diagram illustrates the key determinants of oral bioavailability.

Figure 2. Key factors influencing the oral bioavailability of a drug.

Due to the absence of specific data for this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables and detailed experimental protocols. The information presented here is based on general knowledge of pharmacokinetic principles and drug development processes. Further information on the pharmacokinetics and bioavailability of this compound would be contingent on the public disclosure of preclinical and clinical study data by Bristol-Myers Squibb.

References

BMS-250749: A Technical Overview of its Engagement with Topoisomerase I

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-250749 is a potent, non-camptothecin inhibitor targeting human DNA Topoisomerase I (Top I), a critical enzyme in DNA replication and transcription. As a member of the fluoroglycosyl-3,9-difluoroindolecarbazole class of compounds, this compound demonstrates significant antitumor activity.[1] This technical guide provides a comprehensive overview of the target engagement, binding affinity, and the molecular mechanism of action of this compound, based on available preclinical data. It also outlines the key experimental protocols used to characterize this and similar Top I inhibitors.

Core Target Engagement and Mechanism of Action

The primary molecular target of this compound is human DNA Topoisomerase I.[1] Topoisomerase I resolves topological stress in DNA by inducing transient single-strand breaks, allowing the DNA to unwind, and then religating the strand. This compound functions as a Topoisomerase I "poison." It does not directly inhibit the binding of the enzyme to DNA or the initial cleavage step. Instead, it stabilizes the transient covalent complex formed between Topoisomerase I and the cleaved DNA strand (Top1cc). This stabilization prevents the religation of the DNA, leading to an accumulation of single-strand breaks. The collision of a replication fork with this stabilized complex converts the single-strand break into a cytotoxic double-strand break, ultimately triggering cell cycle arrest and apoptosis.

The following diagram illustrates the mechanism of Topoisomerase I inhibition by this compound.

Caption: Mechanism of Topoisomerase I inhibition by this compound.

Binding Affinity and Potency

While specific, publicly available primary literature detailing the binding affinity (e.g., Ki, Kd) of this compound for Topoisomerase I is limited, its potent activity is characterized by its half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays.

| Parameter | Target/Assay | Value | Notes |

| IC50 | Topoisomerase I | Data not publicly available in primary literature. | The IC50 value is a measure of the concentration of this compound required to inhibit 50% of the Topoisomerase I activity. This is typically determined using a DNA relaxation assay. |

| Cytotoxicity | Various Cancer Cell Lines | Potent cytotoxicity demonstrated.[1] | The cytotoxic effects are a downstream consequence of Topoisomerase I inhibition and are typically measured using assays like the MTT or SRB assay. |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize Topoisomerase I inhibitors like this compound.

Topoisomerase I DNA Relaxation Assay (In Vitro)

This biochemical assay assesses the ability of an inhibitor to prevent Topoisomerase I from relaxing supercoiled plasmid DNA.

Workflow Diagram:

Caption: Workflow for a Topoisomerase I DNA Relaxation Assay.

Detailed Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x Topoisomerase I assay buffer, and varying concentrations of this compound. Adjust the final volume with sterile water. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Add a predetermined amount of purified human Topoisomerase I enzyme to each reaction mixture, except for the negative control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Visualization and Analysis: Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA. Visualize the DNA bands under UV light. The inhibition of Topoisomerase I activity is determined by the persistence of the supercoiled DNA band in the presence of this compound.

Cellular Cytotoxicity Assay (e.g., MTT Assay)

This cell-based assay measures the ability of a compound to reduce cell viability, providing an indication of its cytotoxic or cytostatic effects.

Workflow Diagram:

Caption: Workflow for a cellular cytotoxicity MTT Assay.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include vehicle-treated control wells.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.

Conclusion

This compound is a potent Topoisomerase I inhibitor with a distinct mechanism of action that leads to cancer cell death. Its preclinical profile demonstrates significant antitumor activity. The experimental protocols outlined in this guide provide a framework for the evaluation of this and other similar Topoisomerase I-targeting compounds. Further public release of detailed binding affinity data and specific experimental conditions from primary studies will be beneficial for the research community.

References

BMS-250749: A Technical Overview of its Engagement with Topoisomerase I

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-250749 is a potent, non-camptothecin inhibitor targeting human DNA Topoisomerase I (Top I), a critical enzyme in DNA replication and transcription. As a member of the fluoroglycosyl-3,9-difluoroindolecarbazole class of compounds, this compound demonstrates significant antitumor activity.[1] This technical guide provides a comprehensive overview of the target engagement, binding affinity, and the molecular mechanism of action of this compound, based on available preclinical data. It also outlines the key experimental protocols used to characterize this and similar Top I inhibitors.

Core Target Engagement and Mechanism of Action

The primary molecular target of this compound is human DNA Topoisomerase I.[1] Topoisomerase I resolves topological stress in DNA by inducing transient single-strand breaks, allowing the DNA to unwind, and then religating the strand. This compound functions as a Topoisomerase I "poison." It does not directly inhibit the binding of the enzyme to DNA or the initial cleavage step. Instead, it stabilizes the transient covalent complex formed between Topoisomerase I and the cleaved DNA strand (Top1cc). This stabilization prevents the religation of the DNA, leading to an accumulation of single-strand breaks. The collision of a replication fork with this stabilized complex converts the single-strand break into a cytotoxic double-strand break, ultimately triggering cell cycle arrest and apoptosis.

The following diagram illustrates the mechanism of Topoisomerase I inhibition by this compound.

Caption: Mechanism of Topoisomerase I inhibition by this compound.

Binding Affinity and Potency

While specific, publicly available primary literature detailing the binding affinity (e.g., Ki, Kd) of this compound for Topoisomerase I is limited, its potent activity is characterized by its half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays.

| Parameter | Target/Assay | Value | Notes |

| IC50 | Topoisomerase I | Data not publicly available in primary literature. | The IC50 value is a measure of the concentration of this compound required to inhibit 50% of the Topoisomerase I activity. This is typically determined using a DNA relaxation assay. |

| Cytotoxicity | Various Cancer Cell Lines | Potent cytotoxicity demonstrated.[1] | The cytotoxic effects are a downstream consequence of Topoisomerase I inhibition and are typically measured using assays like the MTT or SRB assay. |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize Topoisomerase I inhibitors like this compound.

Topoisomerase I DNA Relaxation Assay (In Vitro)

This biochemical assay assesses the ability of an inhibitor to prevent Topoisomerase I from relaxing supercoiled plasmid DNA.

Workflow Diagram:

Caption: Workflow for a Topoisomerase I DNA Relaxation Assay.

Detailed Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x Topoisomerase I assay buffer, and varying concentrations of this compound. Adjust the final volume with sterile water. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Add a predetermined amount of purified human Topoisomerase I enzyme to each reaction mixture, except for the negative control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Visualization and Analysis: Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA. Visualize the DNA bands under UV light. The inhibition of Topoisomerase I activity is determined by the persistence of the supercoiled DNA band in the presence of this compound.

Cellular Cytotoxicity Assay (e.g., MTT Assay)

This cell-based assay measures the ability of a compound to reduce cell viability, providing an indication of its cytotoxic or cytostatic effects.

Workflow Diagram:

Caption: Workflow for a cellular cytotoxicity MTT Assay.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include vehicle-treated control wells.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.

Conclusion

This compound is a potent Topoisomerase I inhibitor with a distinct mechanism of action that leads to cancer cell death. Its preclinical profile demonstrates significant antitumor activity. The experimental protocols outlined in this guide provide a framework for the evaluation of this and other similar Topoisomerase I-targeting compounds. Further public release of detailed binding affinity data and specific experimental conditions from primary studies will be beneficial for the research community.

References

Methodological & Application

Application Notes and Protocols for BMS-250749, a Topoisomerase I Inhibitor, in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-250749 is a potent topoisomerase I (Top I) inhibitor belonging to the fluoroglycosyl-3,9-difluoroindolecarbazole class of compounds.[1] Topoisomerase I is a critical nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. Top I inhibitors trap the covalent enzyme-DNA intermediate, leading to the accumulation of DNA strand breaks. When these complexes are encountered by a replication fork, they are converted into cytotoxic double-strand breaks, which can trigger cell cycle arrest and apoptosis. This mechanism makes Top I a key target for cancer therapy. This compound has demonstrated significant cytotoxic and antitumor activity, showing promise as a therapeutic agent.[1]

These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of this compound. The described assays are designed to assess its biochemical inhibition of Topoisomerase I, as well as its cellular effects on viability, DNA damage, and cell cycle progression.

Data Presentation

| Assay Type | Target/Cell Line | Parameter | Expected Result |

| Biochemical Assay | Human Topoisomerase I | IC50 | Potent Inhibition (nM range) |

| Cell Viability Assay | Human Cancer Cell Line (e.g., HeLa, HCT116) | IC50 | Dose-dependent cytotoxicity |

| DNA Damage Assay | Human Cancer Cell Line (e.g., HeLa, HCT116) | EC50 (γH2AX) | Induction of DNA damage |

| Cell Cycle Analysis | Human Cancer Cell Line (e.g., HeLa, HCT116) | Cell Cycle Arrest | G2/M phase arrest |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Topoisomerase I inhibition pathway and the general workflow for the in vitro assays.

Caption: Topoisomerase I Inhibition Pathway by this compound.

References

Application Notes and Protocols for BMS-250749, a Topoisomerase I Inhibitor, in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-250749 is a potent topoisomerase I (Top I) inhibitor belonging to the fluoroglycosyl-3,9-difluoroindolecarbazole class of compounds.[1] Topoisomerase I is a critical nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. Top I inhibitors trap the covalent enzyme-DNA intermediate, leading to the accumulation of DNA strand breaks. When these complexes are encountered by a replication fork, they are converted into cytotoxic double-strand breaks, which can trigger cell cycle arrest and apoptosis. This mechanism makes Top I a key target for cancer therapy. This compound has demonstrated significant cytotoxic and antitumor activity, showing promise as a therapeutic agent.[1]

These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of this compound. The described assays are designed to assess its biochemical inhibition of Topoisomerase I, as well as its cellular effects on viability, DNA damage, and cell cycle progression.

Data Presentation

| Assay Type | Target/Cell Line | Parameter | Expected Result |

| Biochemical Assay | Human Topoisomerase I | IC50 | Potent Inhibition (nM range) |

| Cell Viability Assay | Human Cancer Cell Line (e.g., HeLa, HCT116) | IC50 | Dose-dependent cytotoxicity |

| DNA Damage Assay | Human Cancer Cell Line (e.g., HeLa, HCT116) | EC50 (γH2AX) | Induction of DNA damage |

| Cell Cycle Analysis | Human Cancer Cell Line (e.g., HeLa, HCT116) | Cell Cycle Arrest | G2/M phase arrest |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Topoisomerase I inhibition pathway and the general workflow for the in vitro assays.

Caption: Topoisomerase I Inhibition Pathway by this compound.

References

Application Notes and Protocols for BMS-250749 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research purposes only. The recommended dosage and protocols for BMS-250749 in in vivo mouse models are not publicly available in detail. This document provides a general framework based on the known characteristics of this compound as a topoisomerase I inhibitor and publicly available information on similar compounds. Researchers should conduct dose-finding and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental setup.

Introduction

This compound is a potent, non-camptothecin topoisomerase I inhibitor belonging to the indolocarbazole class of compounds. It has demonstrated significant antitumor activity in preclinical xenograft models. By targeting topoisomerase I, an essential enzyme involved in DNA replication and transcription, this compound induces single-strand DNA breaks, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide a general guide for the in vivo use of this compound in mouse models of cancer.

Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I relieves torsional stress in DNA during various cellular processes by creating transient single-strand breaks. This compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This stabilized "cleavable complex" leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.

Quantitative Data Summary

Specific quantitative data regarding the in vivo efficacy and dosage of this compound in mouse models is not publicly available. The table below is a template that researchers can use to structure their own experimental data for comparison. Data for a related indolocarbazole topoisomerase I inhibitor, J-107088, is provided for illustrative purposes only and should not be directly extrapolated to this compound.

Table 1: Template for In Vivo Efficacy Data of this compound

| Mouse Model | Tumor Type | Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Statistically Significant (p-value) |

| Nude (nu/nu) | Human Lung Xenograft (e.g., A549) | Vehicle Control | - | IV | Daily x 5 | 0 | - |

| This compound | Dose 1 | IV | Daily x 5 | Enter Data | Enter Data | ||

| This compound | Dose 2 | IV | Daily x 5 | Enter Data | Enter Data | ||

| C57BL/6 | Syngeneic Murine Colon Adenocarcinoma (e.g., MC38) | Vehicle Control | - | IP | Twice weekly | 0 | - |

| This compound | Dose 3 | IP | Twice weekly | Enter Data | Enter Data | ||

| This compound | Dose 4 | IP | Twice weekly | Enter Data | Enter Data |

Note: Doses, routes, and schedules are hypothetical and must be determined experimentally.

Experimental Protocols

The following are generalized protocols for the in vivo administration of a topoisomerase I inhibitor like this compound. These protocols should be adapted and optimized for specific experimental needs.

Formulation of this compound for In Vivo Administration

The solubility and formulation of this compound for in vivo use have not been publicly disclosed. Indolocarbazole derivatives are often poorly soluble in aqueous solutions. A common approach for formulating such compounds is as follows:

-

Solubilization: Dissolve this compound in a minimal amount of a suitable organic solvent such as Dimethyl Sulfoxide (DMSO).

-

Vehicle Preparation: Prepare a vehicle solution. Common vehicles for intravenous (IV) or intraperitoneal (IP) injection include:

-

Saline

-

Phosphate-Buffered Saline (PBS)

-

A mixture of Solutol HS 15 (or Cremophor EL), ethanol, and saline.

-

-

Final Formulation: Slowly add the this compound/DMSO solution to the vehicle while vortexing to prevent precipitation. The final concentration of DMSO should typically be kept below 10% of the total volume.

It is critical to perform a small-scale solubility test before preparing a large batch for animal studies.

In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical workflow for assessing the antitumor activity of this compound in a human tumor xenograft model.

Methodology:

-

Cell Culture: Culture the desired human cancer cell line under appropriate conditions.

-

Tumor Cell Implantation:

-

Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

-

-

Tumor Growth Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Randomization and Treatment:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control according to the determined dose, route (e.g., IV or IP), and schedule.

-

-

Monitoring:

-

Continue to monitor tumor volume and body weight throughout the study.

-

Observe mice for any signs of toxicity.

-

-

Endpoint and Analysis:

-

Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

-

Excise tumors for further analysis, such as Western blotting for pharmacodynamic markers (e.g., γH2AX, a marker of DNA damage) or immunohistochemistry.

-

Application Notes and Protocols for BMS-250749 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research purposes only. The recommended dosage and protocols for BMS-250749 in in vivo mouse models are not publicly available in detail. This document provides a general framework based on the known characteristics of this compound as a topoisomerase I inhibitor and publicly available information on similar compounds. Researchers should conduct dose-finding and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental setup.

Introduction

This compound is a potent, non-camptothecin topoisomerase I inhibitor belonging to the indolocarbazole class of compounds. It has demonstrated significant antitumor activity in preclinical xenograft models. By targeting topoisomerase I, an essential enzyme involved in DNA replication and transcription, this compound induces single-strand DNA breaks, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide a general guide for the in vivo use of this compound in mouse models of cancer.

Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I relieves torsional stress in DNA during various cellular processes by creating transient single-strand breaks. This compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This stabilized "cleavable complex" leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.

Quantitative Data Summary

Specific quantitative data regarding the in vivo efficacy and dosage of this compound in mouse models is not publicly available. The table below is a template that researchers can use to structure their own experimental data for comparison. Data for a related indolocarbazole topoisomerase I inhibitor, J-107088, is provided for illustrative purposes only and should not be directly extrapolated to this compound.

Table 1: Template for In Vivo Efficacy Data of this compound

| Mouse Model | Tumor Type | Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Statistically Significant (p-value) |

| Nude (nu/nu) | Human Lung Xenograft (e.g., A549) | Vehicle Control | - | IV | Daily x 5 | 0 | - |

| This compound | Dose 1 | IV | Daily x 5 | Enter Data | Enter Data | ||

| This compound | Dose 2 | IV | Daily x 5 | Enter Data | Enter Data | ||

| C57BL/6 | Syngeneic Murine Colon Adenocarcinoma (e.g., MC38) | Vehicle Control | - | IP | Twice weekly | 0 | - |

| This compound | Dose 3 | IP | Twice weekly | Enter Data | Enter Data | ||

| This compound | Dose 4 | IP | Twice weekly | Enter Data | Enter Data |

Note: Doses, routes, and schedules are hypothetical and must be determined experimentally.

Experimental Protocols

The following are generalized protocols for the in vivo administration of a topoisomerase I inhibitor like this compound. These protocols should be adapted and optimized for specific experimental needs.

Formulation of this compound for In Vivo Administration

The solubility and formulation of this compound for in vivo use have not been publicly disclosed. Indolocarbazole derivatives are often poorly soluble in aqueous solutions. A common approach for formulating such compounds is as follows:

-

Solubilization: Dissolve this compound in a minimal amount of a suitable organic solvent such as Dimethyl Sulfoxide (DMSO).

-

Vehicle Preparation: Prepare a vehicle solution. Common vehicles for intravenous (IV) or intraperitoneal (IP) injection include:

-

Saline

-

Phosphate-Buffered Saline (PBS)

-

A mixture of Solutol HS 15 (or Cremophor EL), ethanol, and saline.

-

-

Final Formulation: Slowly add the this compound/DMSO solution to the vehicle while vortexing to prevent precipitation. The final concentration of DMSO should typically be kept below 10% of the total volume.

It is critical to perform a small-scale solubility test before preparing a large batch for animal studies.

In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical workflow for assessing the antitumor activity of this compound in a human tumor xenograft model.

Methodology:

-

Cell Culture: Culture the desired human cancer cell line under appropriate conditions.

-

Tumor Cell Implantation:

-

Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

-

-

Tumor Growth Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Randomization and Treatment:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control according to the determined dose, route (e.g., IV or IP), and schedule.

-

-

Monitoring:

-

Continue to monitor tumor volume and body weight throughout the study.

-

Observe mice for any signs of toxicity.

-

-

Endpoint and Analysis:

-

Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

-

Excise tumors for further analysis, such as Western blotting for pharmacodynamic markers (e.g., γH2AX, a marker of DNA damage) or immunohistochemistry.

-

Application Notes and Protocols for Preclinical Xenograft Studies of a Representative CDK Inhibitor

Disclaimer: Publicly available preclinical xenograft data specifically for BMS-250749 is limited. Therefore, these application notes and protocols are based on a well-characterized cyclin-dependent kinase (CDK) inhibitor, Flavopiridol , which has been extensively studied in preclinical xenograft models. Flavopiridol serves as a representative example to illustrate the principles and methodologies relevant to the preclinical evaluation of CDK inhibitors in xenograft studies.

Introduction

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK inhibitors are a class of targeted therapies designed to block the activity of these enzymes, leading to cell cycle arrest and apoptosis in cancer cells. This document provides detailed protocols and application notes for the administration of a representative CDK inhibitor, Flavopiridol, in preclinical xenograft studies. These guidelines are intended for researchers, scientists, and drug development professionals.

Signaling Pathway

CDK inhibitors like Flavopiridol primarily target the cell cycle machinery. By inhibiting CDKs, they prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), which in turn prevents the release of E2F transcription factors. This blockade halts the cell cycle at the G1/S or G2/M checkpoints, leading to an anti-proliferative effect.

Caption: CDK Inhibitor Signaling Pathway

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical xenograft studies using Flavopiridol.

Table 1: In Vivo Efficacy of Flavopiridol in a Rhabdoid Tumor Xenograft Model [1]

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume Reduction (%) | P-value |

| Vehicle Control | - | - | - | - | - |

| Flavopiridol | 7.5 | Intraperitoneal (i.p.) | 5 days/week for 2 weeks | Significant Inhibition | 0.0096 |

Table 2: Administration Routes and Efficacy of Flavopiridol in Various Xenograft Models [2]

| Xenograft Model | Administration Route(s) | Dosing Schedule | Outcome |

| Prostate Carcinoma | i.v., i.p., oral | Daily | Significant antitumor activity |

| Head and Neck Cancer | i.v., i.p., oral | Daily | Significant antitumor activity |

| Non-Hodgkin's Lymphoma | i.v., i.p., oral | Daily | Significant antitumor activity |

| Leukemia | i.v., i.p., oral | Daily | Significant antitumor activity |

Experimental Protocols

Animal Models and Tumor Implantation

A common model for these studies involves the use of immunodeficient mice, which are incapable of rejecting human tumor xenografts.

Protocol:

-

Animal Strain: Use athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks of age.

-

Cell Culture: Culture the desired human tumor cell line (e.g., rhabdoid tumor cell lines MON or G401) under standard conditions.[1]

-

Tumor Cell Preparation: Harvest cells during the exponential growth phase and resuspend in a suitable medium, such as a 1:1 mixture of culture medium and Matrigel, at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneous Implantation: Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

References

Application Notes and Protocols for Preclinical Xenograft Studies of a Representative CDK Inhibitor

Disclaimer: Publicly available preclinical xenograft data specifically for BMS-250749 is limited. Therefore, these application notes and protocols are based on a well-characterized cyclin-dependent kinase (CDK) inhibitor, Flavopiridol , which has been extensively studied in preclinical xenograft models. Flavopiridol serves as a representative example to illustrate the principles and methodologies relevant to the preclinical evaluation of CDK inhibitors in xenograft studies.

Introduction

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK inhibitors are a class of targeted therapies designed to block the activity of these enzymes, leading to cell cycle arrest and apoptosis in cancer cells. This document provides detailed protocols and application notes for the administration of a representative CDK inhibitor, Flavopiridol, in preclinical xenograft studies. These guidelines are intended for researchers, scientists, and drug development professionals.

Signaling Pathway

CDK inhibitors like Flavopiridol primarily target the cell cycle machinery. By inhibiting CDKs, they prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), which in turn prevents the release of E2F transcription factors. This blockade halts the cell cycle at the G1/S or G2/M checkpoints, leading to an anti-proliferative effect.

Caption: CDK Inhibitor Signaling Pathway

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical xenograft studies using Flavopiridol.

Table 1: In Vivo Efficacy of Flavopiridol in a Rhabdoid Tumor Xenograft Model [1]

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume Reduction (%) | P-value |

| Vehicle Control | - | - | - | - | - |

| Flavopiridol | 7.5 | Intraperitoneal (i.p.) | 5 days/week for 2 weeks | Significant Inhibition | 0.0096 |

Table 2: Administration Routes and Efficacy of Flavopiridol in Various Xenograft Models [2]

| Xenograft Model | Administration Route(s) | Dosing Schedule | Outcome |

| Prostate Carcinoma | i.v., i.p., oral | Daily | Significant antitumor activity |

| Head and Neck Cancer | i.v., i.p., oral | Daily | Significant antitumor activity |

| Non-Hodgkin's Lymphoma | i.v., i.p., oral | Daily | Significant antitumor activity |

| Leukemia | i.v., i.p., oral | Daily | Significant antitumor activity |

Experimental Protocols

Animal Models and Tumor Implantation

A common model for these studies involves the use of immunodeficient mice, which are incapable of rejecting human tumor xenografts.

Protocol:

-

Animal Strain: Use athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks of age.

-

Cell Culture: Culture the desired human tumor cell line (e.g., rhabdoid tumor cell lines MON or G401) under standard conditions.[1]

-

Tumor Cell Preparation: Harvest cells during the exponential growth phase and resuspend in a suitable medium, such as a 1:1 mixture of culture medium and Matrigel, at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneous Implantation: Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

References

Application Notes and Protocols for the Topoisomerase I Inhibitor BMS-250749 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the topoisomerase I (Top I) inhibitor, BMS-250749, for its application in cancer research. This document includes information on its mechanism of action, protocols for assessing its activity, and identification of potentially sensitive cancer cell lines.

Introduction